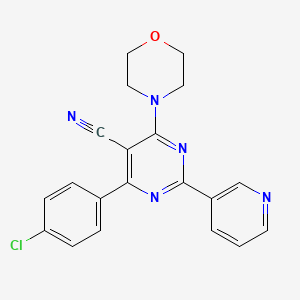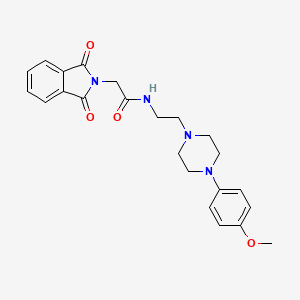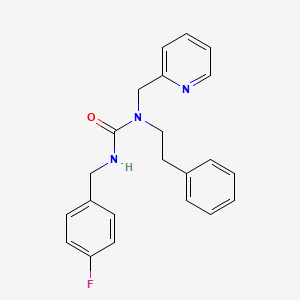
3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a fluorobenzyl group, a phenethyl group, and a pyridin-2-ylmethyl group attached to a urea moiety. The incorporation of fluorine into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate. This can be achieved by reacting 4-fluorobenzyl chloride with a suitable nucleophile, such as sodium azide, to form 4-fluorobenzyl azide. The azide is then reduced to the corresponding amine using hydrogenation or other reducing agents.
Preparation of the Pyridin-2-ylmethyl Intermediate: The pyridin-2-ylmethyl intermediate can be synthesized by reacting pyridine-2-carboxaldehyde with a suitable reducing agent, such as sodium borohydride, to form pyridin-2-ylmethanol. This intermediate is then converted to pyridin-2-ylmethyl chloride using thionyl chloride.
Coupling Reaction: The final step involves the coupling of the fluorobenzyl amine, phenethyl isocyanate, and pyridin-2-ylmethyl chloride in the presence of a base, such as triethylamine, to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives with various nucleophilic groups.
Scientific Research Applications
3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It serves as a probe in biochemical studies to investigate the role of fluorinated compounds in biological systems.
Medicine: The compound is explored for its potential pharmacological properties, including its use as a lead compound in drug discovery.
Industry: It is utilized in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the urea moiety facilitates hydrogen bonding interactions. The compound may modulate the activity of enzymes or receptors by inhibiting or activating their functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylbenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea: Similar structure but with a methyl group instead of fluorine.
3-(4-Bromobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These characteristics make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c23-20-11-9-19(10-12-20)16-25-22(27)26(17-21-8-4-5-14-24-21)15-13-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCVVJWDZADCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate](/img/structure/B2601932.png)
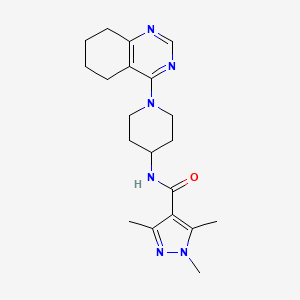
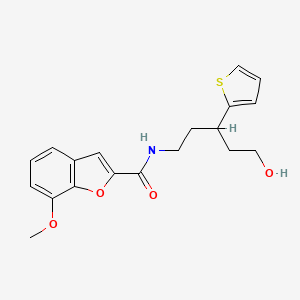

![Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2601940.png)
![3-(Pyridin-3-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2601942.png)
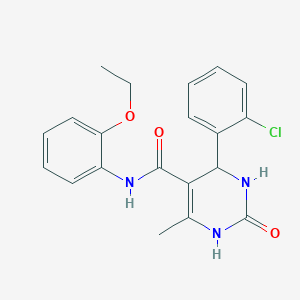
![3-(3-methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2601945.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2601946.png)
![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile](/img/structure/B2601947.png)
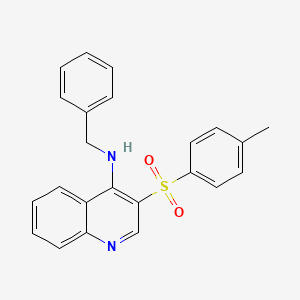
![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2601949.png)
